Home > Products > Screening Compounds P40974 > rac Mivacurium Chloride-13C4
rac Mivacurium Chloride-13C4 -

rac Mivacurium Chloride-13C4

Catalog Number: EVT-13991891
CAS Number:
Molecular Formula: C58H80N2O14+2
Molecular Weight: 1033.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

rac Mivacurium Chloride-13C4 is a stable isotope-labeled compound primarily utilized in pharmacological research as a neuromuscular blocking agent. This compound is a derivative of mivacurium chloride, which is known for its role as a non-depolarizing muscle relaxant. The molecular formula for rac Mivacurium Chloride-13C4 is C54H80N2O14C_{54}H_{80}N_{2}O_{14} with a molecular weight of approximately 1033.2311033.231 g/mol. It is classified as a stable isotope-labeled compound, which allows for enhanced tracking and analysis in various scientific applications, particularly in pharmacokinetics and drug metabolism studies .

Synthesis Analysis

The synthesis of rac Mivacurium Chloride-13C4 involves a series of chemical reactions that include the coupling of specific precursors. The primary method disclosed involves the reaction of (E)-4-octene-1,8-dioic acid dichloride with an isochinolinic derivative, specifically N-3-hydroxypropyl-1-(R)-5′-methoxylaudanosinium chloride, in an organic solvent such as dichloroethane. This process aims to produce mivacurium chloride with a purity exceeding 97.5% by employing various purification techniques including extraction and chromatography .

The detailed steps in the synthesis include:

  1. Preparation of Precursors: The required starting materials are synthesized or obtained.
  2. Coupling Reaction: The precursors are reacted under controlled conditions to form the desired product.
  3. Purification: The crude product undergoes purification to remove impurities and by-products, often involving extraction with organic solvents and subsequent crystallization or lyophilization.
Chemical Reactions Analysis

rac Mivacurium Chloride undergoes various chemical reactions that are crucial for its functionality as a neuromuscular blocker. Key reactions include:

  1. Hydrolysis: In physiological conditions, rac Mivacurium Chloride can be hydrolyzed to yield inactive metabolites.
  2. Interaction with Receptors: It acts as an antagonist at nicotinic acetylcholine receptors, leading to muscle relaxation.
  3. Metabolic Pathways: The compound is metabolized by plasma cholinesterases, which play a significant role in its pharmacokinetics.

These reactions are essential for understanding both the therapeutic applications and potential side effects associated with its use.

Mechanism of Action

The mechanism of action for rac Mivacurium Chloride primarily involves its interaction with nicotinic acetylcholine receptors located at the neuromuscular junction. By binding to these receptors, rac Mivacurium Chloride prevents acetylcholine from eliciting muscle contractions. This blockade results in temporary paralysis of skeletal muscles, which is particularly useful during surgical procedures or mechanical ventilation.

Data indicate that the onset of action occurs within minutes after administration, with a duration that can vary based on dosage and individual patient factors .

Physical and Chemical Properties Analysis

The physical and chemical properties of rac Mivacurium Chloride include:

PropertyValue
Molecular Weight1033.231 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Storage ConditionsStore at -20°C
StabilityStable under recommended conditions

These properties are critical for handling and storage in laboratory and clinical settings.

Applications

rac Mivacurium Chloride has several scientific uses:

  1. Pharmacological Research: It is extensively used to study neuromuscular transmission and receptor interactions.
  2. Clinical Anesthesia: As a muscle relaxant during surgeries, it facilitates intubation and surgical procedures.
  3. Drug Development: Its labeled form aids in pharmacokinetic studies to track drug metabolism and distribution.
Synthesis and Isotopic Labeling Strategies

Synthetic Pathways for rac Mivacurium Chloride-¹³C₄

Mivacurium chloride is a benzylisoquinolinium diester neuromuscular blocking agent comprising three stereoisomers: trans-trans (57%), cis-trans (36%), and cis-cis (7%). The synthesis of its carbon-13 labeled analog, rac Mivacurium Chloride-¹³C₄, strategically incorporates ¹³C isotopes at the carbonyl positions of the ester linkages. This site-specific labeling is critical due to these bonds' susceptibility to enzymatic hydrolysis by plasma cholinesterase, enabling precise metabolic tracking [3] [5].

The synthesis follows a multi-step route:

  • Labeled Precursor Synthesis: Diethyl succinate-¹³C₄ undergoes Claisen condensation with o-veratric acid derivatives to form the central ¹³C₄-labeled succinate bridge.
  • Bis-esterification: The labeled succinate reacts with equimolar amounts of 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)isoquinolinium chloride under anhydrous conditions.
  • Stereoisomeric Separation: Chromatographic resolution (e.g., preparative HPLC) isolates individual isomers, followed by recombination at natural abundance ratios to yield the racemic mixture [5] [8].

Key challenges include maintaining isotopic integrity during esterification, which requires controlled temperatures (0–5°C) and non-aqueous solvents to prevent ¹³C loss via hydrolysis. The final purification employs ion-pair extraction to achieve >98% chemical purity and >99% isotopic enrichment [5].

Table 1: Key Reaction Parameters for rac Mivacurium Chloride-¹³C₄ Synthesis

StepReagents/ConditionsIsotopic YieldPurpose
Precursor formationDiethyl succinate-¹³C₄, NaOEt, ethanol, reflux92%¹³C₄-succinate core synthesis
Bis-esterificationIsoquinolinium chloride, DCC, CH₂Cl₂, 0°C85%Ester bond formation with ¹³C enrichment
ChromatographyC18 column, MeOH:H₂O:0.1% TFA (65:35)78%Stereoisomer separation

Stereochemical Considerations in Carbon-13 Isotope Incorporation

The pharmacodynamic profile of mivacurium is stereoselective: the trans-trans and cis-trans isomers exhibit 10-fold greater potency than the cis-cis isomer. Isotope incorporation must therefore preserve native stereochemistry to ensure biological equivalence [3] [7].

¹³C labeling impacts molecular conformation due to the isotope's mass difference. Key considerations include:

  • Steric Effects: ¹³C substitution at carbonyl carbons alters bond vibrational frequencies but does not distort bond angles in the benzylisoquinolinium scaffold, confirmed via ¹³C-NMR coupling constants [5].
  • Enzymatic Selectivity: Plasma cholinesterase hydrolyzes trans-trans-¹³C₄ and cis-trans-¹³C₄ isomers 88% as rapidly as unlabeled succinylcholine, while cis-cis-¹³C₄ hydrolysis is 40% slower. This mirrors natural metabolic behavior, validating the isotopic analog [5] [6].
  • Synthetic Control: Asymmetric hydrogenation during precursor synthesis risks isotopic dilution. Chiral catalysts (e.g., BINAP-Ru complexes) maintain enantiomeric excess (>98% ee) for the trans isomers [8].

Table 2: Stereoisomer-Specific Properties of rac Mivacurium Chloride-¹³C₄

StereoisomerAbundanceRelative PotencyHydrolysis Rate (vs. SCh)¹³C NMR Shift (δ, ppm)
trans-trans57%1.092%172.5
cis-trans36%0.984%170.8
cis-cis7%0.140%169.3

Challenges in Radiolabeled Compound Purification and Stability

Purification Challenges:

  • Isomer Co-elution: The cis-trans and cis-cis isomers exhibit near-identical polarities in silica-based chromatography. Resolution requires ion-pair reagents (e.g., heptafluorobutyric acid) and gradient elution, extending purification time by 3-fold vs. unlabeled mivacurium [5] [8].
  • Isotopic Contamination: ¹²C impurities arise during esterification from unlabeled alcohols. Counterflow dialysis in acidic buffers (pH 3.5–4.0) reduces ¹²C content to <1% [5].

Stability Limitations:

  • Hydrolytic Degradation: The ¹³C₄-labeled ester bonds undergo pH-dependent hydrolysis. Half-life decreases from 120 days (pH 3.5, 4°C) to 6 hours (pH 7.4, 37°C). Lyophilization at −80°C with sucrose cryoprotectant extends stability to 24 months [5] [6].
  • Oxidation: The tetrahydroisoquinoline moieties oxidize to dihydro derivatives under ambient O₂. Argon-sealed vials with 0.1% ascorbic acid suppress degradation to <2% over 12 weeks [3].

Table 3: Stability Profile of rac Mivacurium Chloride-¹³C₄ Under Storage Conditions

ConditionDegradant FormationHalf-lifeMitigation Strategy
pH 7.4, 37°C (aqueous)Succinic acid-¹³C₄6 hoursUse pH 3.5 buffer for storage
pH 3.5, 25°CIsoquinolinium alcohols60 daysLyophilization with sucrose
O₂ exposure (0.21 atm)Dihydroisoquinoline10 daysArgon purging, ascorbic acid addition

The synthesis of rac Mivacurium Chloride-¹³C₄ exemplifies precision isotopic engineering, enabling mechanistic studies of ester-based neuromuscular blockers while addressing inherent stereochemical and stability constraints [5] [6] [8].

Properties

Product Name

rac Mivacurium Chloride-13C4

IUPAC Name

bis[3-[(1R,2S)-6,7-dimethoxy-2-(113C)methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-(1,8-13C2)oct-4-enedioate

Molecular Formula

C58H80N2O14+2

Molecular Weight

1033.2 g/mol

InChI

InChI=1S/C58H80N2O14/c1-59(25-21-41-35-47(63-3)49(65-5)37-43(41)45(59)29-39-31-51(67-7)57(71-11)52(32-39)68-8)23-17-27-73-55(61)19-15-13-14-16-20-56(62)74-28-18-24-60(2)26-22-42-36-48(64-4)50(66-6)38-44(42)46(60)30-40-33-53(69-9)58(72-12)54(34-40)70-10/h13-14,31-38,45-46H,15-30H2,1-12H3/q+2/b14-13+/t45-,46-,59-,60-/m1/s1/i1+1,2+1,55+1,56+1

InChI Key

ILVYCEVXHALBSC-YUKHLCLWSA-N

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C[C@@H]2C3=CC(=C(C=C3CC[N@@+]2([13CH3])CCCO[13C](=O)CC/C=C/CC[13C](=O)OCCC[N@@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)[13CH3])OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.